Hexacarbonylvanadium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hexacarbonylvanadium is a useful research compound. Its molecular formula is C6H12O6V and its molecular weight is 231.09738. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Reduction Reactions

V(CO)₆ readily undergoes one-electron reduction to form the [V(CO)₆]⁻ anion, a key intermediate in its reactivity. This process is central to its synthesis and downstream applications:

Key Reduction Pathways:

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| VCl₃ + Na (CO atmosphere) | 160°C, 200 atm CO, diglyme solvent | [Na(diglyme)₂][V(CO)₆] | |

| [V(CO)₆]⁻ + H₃PO₄ | Acidic conditions, room temperature | V(CO)₆ + H₂ |

The reduction of VCl₃ with sodium under CO pressure (Calderazzo method) produces the sodium hexacarbonylvanadate salt, which is subsequently oxidized to yield neutral V(CO)₆ .

Substitution Reactions

V(CO)₆ undergoes ligand substitution with tertiary phosphines and other Lewis bases, often leading to disproportionation:

Example Reaction:

With tertiary phosphines (PR₃):

2 V(CO)₆ + 2 PR₃ → [V(CO)₅(PR₃)]₂ + 2 CO

This reaction typically produces dimeric species due to the odd electron count of V(CO)₆ .

Reactions with Cyclopentadienyl Ligands

V(CO)₆ reacts with cyclopentadienyl (Cp) donors to form organometallic complexes:

Reaction with C₅H₅HgCl:

V(CO)₆ + C₅H₅HgCl → (C₅H₅)V(CO)₄ + Hg + 2 CO

The product, (C₅H₅)V(CO)₄, is a volatile orange "piano-stool" complex used in catalysis .

Reactions with Aromatic Compounds

V(CO)₆ reacts with arenes under mild conditions to form cationic arene complexes:

Key Findings from Calderazzo et al. (1982) :

| Arene | Reaction Conditions | Product |

|---|---|---|

| 1,2,4,5-Tetramethylbenzene | 35°C, heptane, argon atmosphere | [V(CO)₄(C₆H₂Me₄)]⁺[V(CO)₆]⁻ |

These reactions proceed via CO displacement by the arene, stabilized by electron-donating methyl groups .

Thermal Decomposition

V(CO)₆ is thermally unstable, decomposing above 70°C to release CO and form vanadium oxides:

Decomposition Pathway:

V(CO)₆ → V + 6 CO (Δ)

This property necessitates handling under inert atmospheres .

Oxidation Reactions

The [V(CO)₆]⁻ anion can be oxidized using mild oxidizing agents:

With FeCl₃ or Hg(OAc)₂:

2 [V(CO)₆]⁻ + Hg²⁺ → 2 V(CO)₆ + Hg

This method is employed in industrial-scale recovery of V(CO)₆ .

Structural and Stability Insights

Propriétés

Numéro CAS |

14024-00-1 |

|---|---|

Formule moléculaire |

C6H12O6V |

Poids moléculaire |

231.09738 |

Nom IUPAC |

carbon monoxide;vanadium |

InChI |

InChI=1S/6CO.V/c6*1-2; |

Clé InChI |

BVSRFQDQORQURQ-UHFFFAOYSA-N |

SMILES |

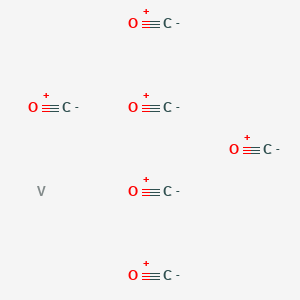

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

SMILES canonique |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.